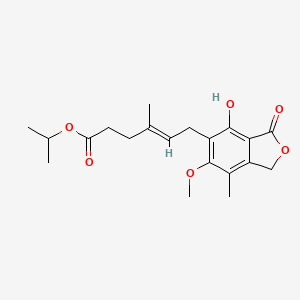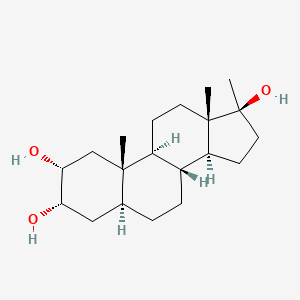![molecular formula C19H19FO4 B13424989 [(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate is an organic compound with a complex structure that includes an acetyloxy group, a fluoro-substituted phenyl ring, and a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-(3-fluoro-4-phenylphenyl)propanoic acid with (1R)-1-acetyloxyethanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid and carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: 2-(3-fluoro-4-phenylphenyl)propanoic acid.
Reduction: [(1R)-1-hydroxyethyl] 2-(3-fluoro-4-phenylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the active compound, which may interact with enzymes or receptors in biological systems. The fluoro-substituted phenyl ring can enhance the compound’s binding affinity and specificity for its targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1R)-1-acetyloxyethyl] 2-phenylpropanoate: Lacks the fluoro group, resulting in different chemical and biological properties.
[(1R)-1-acetyloxyethyl] 2-(4-fluorophenyl)propanoate: Similar structure but with the fluoro group in a different position, affecting its reactivity and interactions.
Uniqueness
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate is unique due to the specific positioning of the fluoro group, which can significantly influence its chemical behavior and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H19FO4 |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3/t12?,14-/m1/s1 |
InChI-Schlüssel |
ALIVXCSEERJYHU-TYZXPVIJSA-N |
Isomerische SMILES |
C[C@H](OC(=O)C)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)

![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
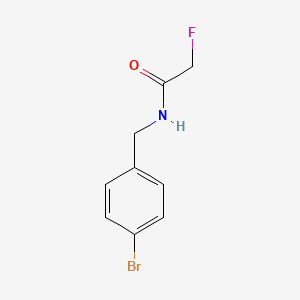

![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)
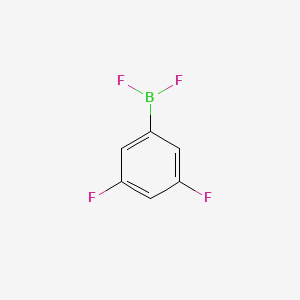
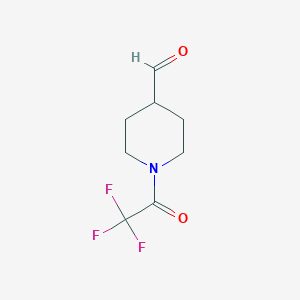

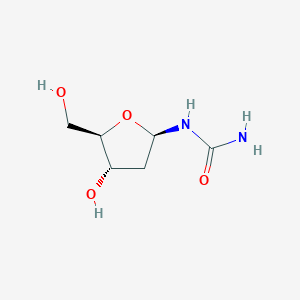
![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)
